(R)-1-(methylsulfonyl)pyrrolidin-3-amine
CAS No.: 753448-51-0
Cat. No.: VC8352528
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 753448-51-0 |
|---|---|
| Molecular Formula | C5H12N2O2S |
| Molecular Weight | 164.23 |
| IUPAC Name | (3R)-1-methylsulfonylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 |
| Standard InChI Key | UDYSDVVJHGYAHB-RXMQYKEDSA-N |
| Isomeric SMILES | CS(=O)(=O)N1CC[C@H](C1)N |
| SMILES | CS(=O)(=O)N1CCC(C1)N |
| Canonical SMILES | CS(=O)(=O)N1CCC(C1)N |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound’s structure features a five-membered pyrrolidine ring with a methylsulfonyl group at the 1-position and an amine group at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, critical for interactions with biological targets. Key molecular properties include:
| Property | (R)-1-(Methylsulfonyl)pyrrolidin-3-amine | Hydrochloride Salt (CAS 651056-85-8) |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂O₂S | C₅H₁₃ClN₂O₂S |
| Molecular Weight | 164.23 g/mol | 200.69 g/mol |
| IUPAC Name | (3R)-1-(methylsulfonyl)pyrrolidin-3-amine | (3R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride |
| SMILES | CS(=O)(=O)N1CCC@HN | CS(=O)(=O)N1CCC(C1)N.Cl |
| InChI Key | UDYSDVVJHGYAHB-RXMQYKEDSA-N | FNZSDPRWSRHDQD-NUBCRITNSA-N |
The methylsulfonyl group enhances polarity, improving aqueous solubility, while the pyrrolidine ring’s rigidity influences conformational stability.
Spectroscopic Characterization
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NMR: The proton NMR spectrum reveals distinct signals for the pyrrolidine ring protons (δ 3.2–3.5 ppm for N-CH₂; δ 2.8–3.0 ppm for C-H adjacent to the amine).
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MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 164.23 for the free base.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones.
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Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key Reaction:
Industrial-Scale Production
Optimized conditions include continuous flow reactors for sulfonylation and crystallization under controlled pH for salt purification. Yields exceed 85% with >99% enantiomeric excess (ee).
Applications in Research
Medicinal Chemistry
The compound serves as:
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Kinase Inhibitor Scaffold: The methylsulfonyl group interacts with ATP-binding pockets in kinases, making it a candidate for anticancer agents.
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Neuromodulator: Preliminary studies suggest affinity for neurotransmitter receptors, though specific targets remain under investigation.
Chemical Biology
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Protease Substrate Analog: Used to study enzyme-substrate interactions in proteolytic pathways.
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Ligand Design: Incorporated into metal-organic frameworks (MOFs) for catalytic applications.
Pharmacological Insights
ADME Properties
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Absorption: Moderate oral bioavailability due to polar sulfonyl group.
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Metabolism: Hepatic sulfonation and oxidative deamination are primary pathways.
Comparative Analysis with Structural Analogs
| Compound | Substituent | Solubility (mg/mL) | Bioactivity |
|---|---|---|---|
| (R)-1-(Methylsulfonyl)pyrrolidin-3-amine | -SO₂CH₃ | 12.4 (H₂O) | Kinase inhibition |
| (S)-1-Nitro-pyrrolidin-3-amine | -NO₂ | 8.9 (H₂O) | Antibacterial |
| 1-Benzylpyrrolidin-3-amine | -CH₂C₆H₅ | 0.5 (H₂O) | Dopamine agonism |
The methylsulfonyl group confers higher solubility and target selectivity compared to nitro or aryl analogs.
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